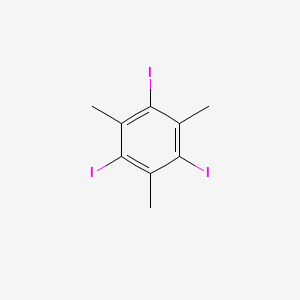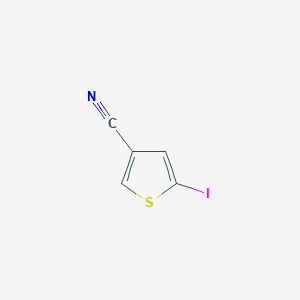
Triiodomesitylene
Descripción general
Descripción
Triiodomesitylene is a chemical compound with the molecular formula C9H9I3 . It has been used in the synthesis of nitrogen-based linkers with a mesitylene core .
Synthesis Analysis
Triiodomesitylene has been used in the synthesis of nitrogen-based linkers. Three of these linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . For instance, nitrile 4 was obtained through a Sonogashira type coupling reaction between triiodomesitylene 1 and 4-cyanophenylacetylene .
Chemical Reactions Analysis
Triiodomesitylene has been involved in various chemical reactions. In one study, it was used in the synthesis of nitrogen-based linkers through Suzuki, Sonogashira, and Heck-type coupling reactions . The nitrile functionalities of these linkers were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide .
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Based Linkers
Triiodomesitylene has been used as a core in the synthesis of seven new tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . They were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities .
Metal-Organic Frameworks (MOFs)
The tetrazole ring, which can be synthesized from triiodomesitylene, is used in metal–organic frameworks (MOFs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers . They have a wide range of possible applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
Synthesis of Arylalkynes
Triiodomesitylene is used in the general synthesis of arylalkynes, as reported by Sonogashira . This process involves a solution of 2,4,6-triiodomesitylene, 2-ethynylmesitylene, bis(triphenylphosphine)palladium dichloride, copper iodide, and triphenylphosphine in triethyl amine .
Vibrational Spectra Analysis
Each of the three methyl groups in triiodomesitylene (TIM) has its own tunnel splitting and distinct spectroscopic behavior . This property allows for a strong agreement between calculated and experimental frequencies, making it useful in vibrational spectra analysis .
Drug Design
The tetrazole ring, which can be synthesized from triiodomesitylene, is found in many drugs, including antibacterials, antifungals, and antihypertensives . It acts as a pharmacophore, a feature of a molecule that is responsible for its biological activity .
Explosives
The tetrazole ring, which can be synthesized from triiodomesitylene, has found uses in the modern world, ranging from explosives due to its high nitrogen content and stability .
Mecanismo De Acción
Target of Action
Triiodomesitylene, also known as 1,3,5-Triiodo-2,4,6-trimethylbenzene, is primarily used as a core in the synthesis of tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, are obtained through Suzuki, Sonogashira, and Heck-type coupling reactions .
Mode of Action
The mode of action of Triiodomesitylene involves its conversion to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . This conversion process is crucial for the formation of the nitrogen-containing linkers.
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of nitrogen-based linkers, which are essential components in the design of metal-organic frameworks (mofs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers .
Pharmacokinetics
The prediction of pharmacokinetic properties is an essential aspect of drug design studies .
Result of Action
The primary result of Triiodomesitylene’s action is the formation of nitrogen-based linkers. These linkers are crucial in the construction of MOFs, which have a wide range of applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
Propiedades
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triiodomesitylene | |
CAS RN |
19025-36-6 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)
![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)






![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)



